N,2,2-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Overview
Description
N,2,2-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.10414797 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N,2,2-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide and its derivatives involves complex chemical reactions that yield compounds with potential anticancer, antibacterial, and urease inhibitory activities. For instance, research has demonstrated the synthesis of related oxadiazole derivatives, emphasizing their structural properties and potential as biologically active molecules. These compounds are synthesized through various chemical reactions involving acetic acids, trimethoxybenzenes, and substituted benzoyl chlorides, showcasing the versatility of oxadiazole scaffolds in medicinal chemistry (Ravinaik et al., 2021; Tumosienė et al., 2012).
Anticancer Evaluation
Oxadiazole derivatives have been evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Compounds synthesized from related chemical structures exhibited moderate to excellent anticancer activity, outperforming reference drugs like etoposide in some cases. This highlights the potential of oxadiazole derivatives in developing new anticancer therapies (Ravinaik et al., 2021).
Antibacterial and Urease Inhibitory Activities
Studies have also explored the antibacterial and urease inhibitory potentials of oxadiazole and thiazole derivatives. For example, novel bi-heterocyclic propanamides showed promising activity against urease, an enzyme involved in various pathological conditions, while exhibiting low cytotoxicity, making them less harmful agents (Abbasi et al., 2020). These findings suggest the utility of such compounds in creating safer and effective therapeutic agents.
Insecticidal and Herbicidal Activities
Some derivatives have been investigated for their potential in agricultural applications, including insecticidal and herbicidal activities. The synthesis of anthranilic diamide analogues containing 1,2,4-oxadiazole rings and their evaluation against pests like Plutella xylostella demonstrated significant mortality rates, suggesting their effectiveness in pest management strategies (Liu et al., 2017).
Corrosion Inhibition
The derivatives of this compound have been studied for their corrosion inhibition properties. For example, oxadiazole derivatives have shown effectiveness in protecting mild steel against corrosion in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (Kalia et al., 2020).
Properties
IUPAC Name |
N,2,2-trimethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-13(2,3)12(17)16(4)8-10-14-11(15-18-10)9-6-5-7-19-9/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVYXOKBZHQUEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=NC(=NO1)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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